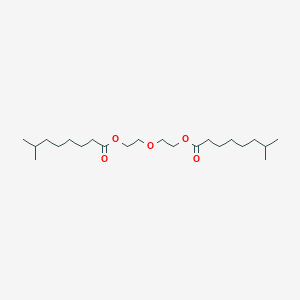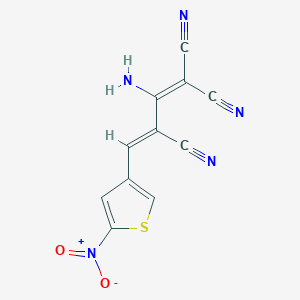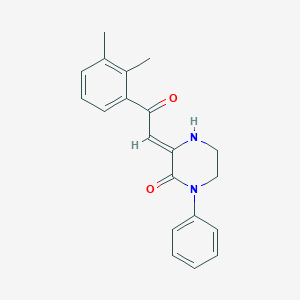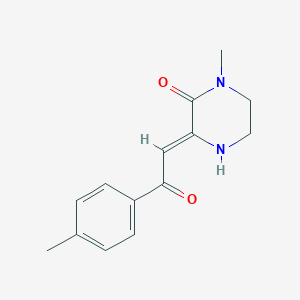![molecular formula C16H17Cl2N3O3S B222923 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine, also known as DSP-4, is a chemical compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications in various fields of scientific research, such as neuroscience, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine involves its selective toxicity towards noradrenergic neurons in the brain. It is believed to enter the neurons through the norepinephrine transporter and then undergo oxidation by monoamine oxidase to form a toxic metabolite that selectively destroys the neurons. This leads to a depletion of noradrenaline in the brain, which has been shown to have various physiological and pathological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its selective destruction of noradrenergic neurons in the brain. This leads to a depletion of noradrenaline in the brain, which has been shown to affect various physiological processes, such as sleep, mood, cognition, and stress response. It has also been shown to have pathological effects, such as exacerbating the symptoms of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine in lab experiments are mainly related to its selectivity towards noradrenergic neurons in the brain, which allows for the selective destruction of these neurons without affecting other neuronal populations. This has been useful in studying the role of noradrenaline in various physiological and pathological processes. However, the limitations of using this compound in lab experiments are mainly related to its toxicity and potential side effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for further research on 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine. One direction is to study its potential therapeutic applications in various fields of scientific research, such as neuroscience, pharmacology, and toxicology. Another direction is to study its mechanism of action in more detail, particularly the role of the toxic metabolite in the selective destruction of noradrenergic neurons. Additionally, further research is needed to explore the potential side effects and limitations of using this compound in lab experiments, as well as to develop safer and more selective compounds for studying the noradrenergic system.
In conclusion, this compound (this compound) is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of scientific research. Its selective toxicity towards noradrenergic neurons in the brain has been useful in studying the role of noradrenaline in various physiological and pathological processes. However, further research is needed to explore its potential side effects and limitations, as well as to develop safer and more selective compounds for studying the noradrenergic system.
Métodos De Síntesis
The synthesis method of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine involves the reaction of 2-chloro-4,5-dimethoxybenzenesulfonyl chloride with 2-pyridylpiperazine in the presence of a base, such as triethylamine or sodium hydride. The resulting product is then purified through column chromatography or recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has been widely studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, it has been used as a neurotoxin to selectively destroy noradrenergic neurons in the brain, which has been useful in studying the role of noradrenaline in various physiological and pathological processes. In pharmacology, it has been used as a tool compound to study the pharmacological properties of various drugs that interact with noradrenergic receptors. In toxicology, it has been used as a model compound to study the toxic effects of chemicals on the noradrenergic system.
Propiedades
Fórmula molecular |
C16H17Cl2N3O3S |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-24-16-13(6-5-12(17)15(16)18)25(22,23)21-10-8-20(9-11-21)14-4-2-3-7-19-14/h2-7H,8-11H2,1H3 |
Clave InChI |
UTZPROCIGFCNQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
SMILES canónico |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)







![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)




